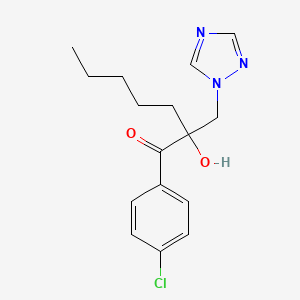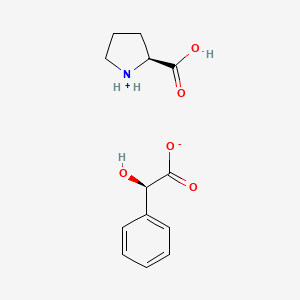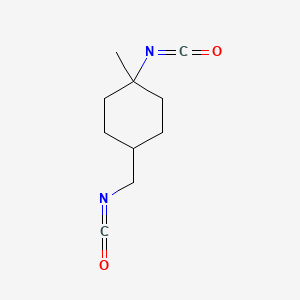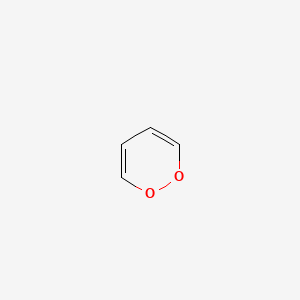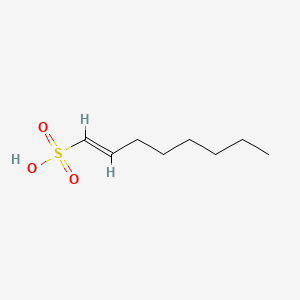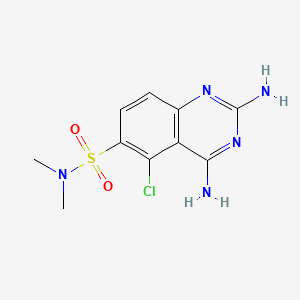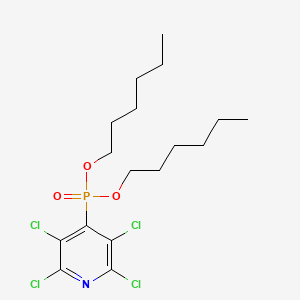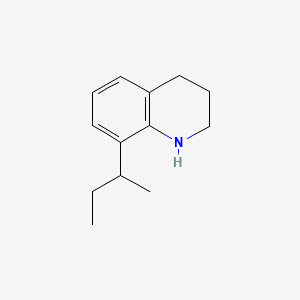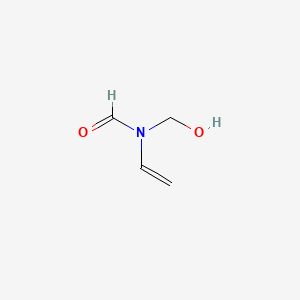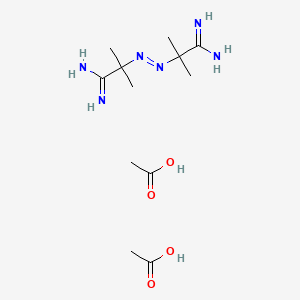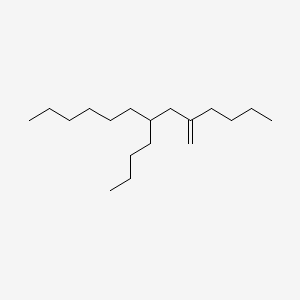
2,4-Dibutyl-1-decene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibutyl-1-decene is an organic compound with the molecular formula C16H32. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is part of the larger family of hydrocarbons and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Dibutyl-1-decene can be synthesized through the alkylation of 1-decene with butyl groups. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the addition of butyl groups to the decene molecule. The reaction conditions often include elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, this compound is produced through a similar alkylation process but on a larger scale. The process involves the continuous feeding of 1-decene and butylating agents into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated and pressurized to promote the alkylation reaction. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibutyl-1-decene undergoes several types of chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding alkane.
Substitution: The hydrogen atoms on the carbon atoms adjacent to the double bond can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4). The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is commonly used for the reduction of the double bond.
Substitution: Halogenation reactions can be carried out using halogens (Cl2, Br2) or halogenating agents (N-bromosuccinimide, N-chlorosuccinimide) under mild conditions.
Major Products Formed
Oxidation: Epoxides and diols are the major products formed from the oxidation of this compound.
Reduction: The major product is the corresponding alkane, 2,4-Dibutyl-decane.
Substitution: Halogenated derivatives of this compound are the major products.
Aplicaciones Científicas De Investigación
2,4-Dibutyl-1-decene has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It is used in the study of biological membranes and lipid interactions due to its hydrophobic nature.
Medicine: Research into its potential as a precursor for pharmaceuticals and other bioactive compounds is ongoing.
Industry: It is used as an intermediate in the production of lubricants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dibutyl-1-decene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, attacking electrophilic reagents to form new chemical bonds. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethyl-1-decene: Similar in structure but with methyl groups instead of butyl groups.
1-Decene: The parent compound without any alkyl substitutions.
2,4-Diethyl-1-decene: Similar in structure but with ethyl groups instead of butyl groups.
Uniqueness
2,4-Dibutyl-1-decene is unique due to the presence of butyl groups, which impart different physical and chemical properties compared to its methyl and ethyl analogs. The larger butyl groups increase the hydrophobicity and steric bulk of the molecule, affecting its reactivity and interactions with other molecules.
Propiedades
Número CAS |
122833-07-2 |
|---|---|
Fórmula molecular |
C18H36 |
Peso molecular |
252.5 g/mol |
Nombre IUPAC |
7-butyl-5-methylidenetridecane |
InChI |
InChI=1S/C18H36/c1-5-8-11-12-15-18(14-10-7-3)16-17(4)13-9-6-2/h18H,4-16H2,1-3H3 |
Clave InChI |
CUTCIBVXOXUSGT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCC)CC(=C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



